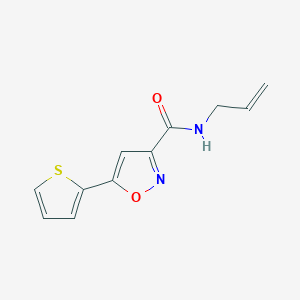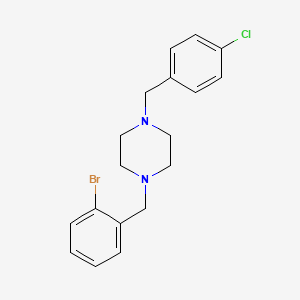![molecular formula C21H25N3 B10888898 3-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10888898.png)
3-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(2-METHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . This compound, in particular, features a piperazine ring substituted with a 2-methylbenzyl group, which contributes to its unique chemical and biological properties.
Métodos De Preparación
The synthesis of 3-{[4-(2-METHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the indole intermediate . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
3-{[4-(2-METHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex polycyclic structures.
Aplicaciones Científicas De Investigación
3-{[4-(2-METHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 3-{[4-(2-METHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The piperazine moiety enhances the compound’s ability to cross cell membranes and interact with intracellular targets . These interactions can lead to the inhibition of key biological processes, such as DNA replication in cancer cells or viral replication in infected cells .
Comparación Con Compuestos Similares
Similar compounds to 3-{[4-(2-METHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE include other indole derivatives and piperazine-containing molecules. For example:
3-Benzyl-1H-indole: Lacks the piperazine moiety, resulting in different biological activities.
4-(2-Methylbenzyl)piperazine: Lacks the indole ring, affecting its chemical reactivity and biological properties.
Indole-3-acetic acid: A naturally occurring indole derivative with different biological functions, primarily as a plant hormone.
The uniqueness of 3-{[4-(2-METHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE lies in its combined indole and piperazine structures, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C21H25N3 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
3-[[4-[(2-methylphenyl)methyl]piperazin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C21H25N3/c1-17-6-2-3-7-18(17)15-23-10-12-24(13-11-23)16-19-14-22-21-9-5-4-8-20(19)21/h2-9,14,22H,10-13,15-16H2,1H3 |
Clave InChI |
QNWXAGVINFNQQO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CN2CCN(CC2)CC3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,6-dimethylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10888818.png)

![1-(4-fluorophenyl)-5-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10888832.png)
![N-ethyl-2-[(4-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B10888835.png)
![[2-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] 4-methylbenzoate](/img/structure/B10888841.png)
![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B10888842.png)
![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10888856.png)

methanone](/img/structure/B10888870.png)

![N-(2-cyanophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10888884.png)
![Pyridin-3-yl[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10888885.png)
![Propane-2,2-diyldibenzene-4,1-diyl bis[(2-methylphenoxy)acetate]](/img/structure/B10888904.png)
![Phenol, 2-[3-[2-(1H-indol-3-yl)ethenyl]-1,2,4-oxadiazol-5-yl]-](/img/structure/B10888912.png)
